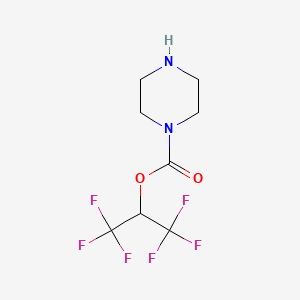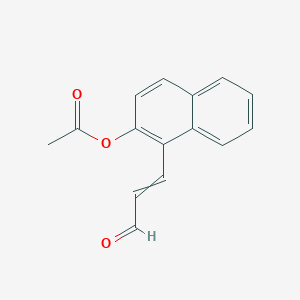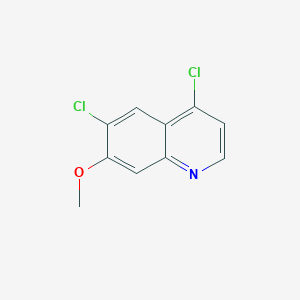
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate typically involves the reaction of hexafluoropropanol with piperazine and a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various biomolecules. This makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties, used as a solvent and reagent in various chemical reactions.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and materials science.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate is unique due to its combination of fluorinated and piperazine moieties, which confer distinct chemical and biological properties. This makes it particularly valuable in the development of new drugs and materials with enhanced stability and reactivity.
Properties
Molecular Formula |
C8H10F6N2O2 |
|---|---|
Molecular Weight |
280.17 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl piperazine-1-carboxylate |
InChI |
InChI=1S/C8H10F6N2O2/c9-7(10,11)5(8(12,13)14)18-6(17)16-3-1-15-2-4-16/h5,15H,1-4H2 |
InChI Key |
LZZVRRMMBYPJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)
![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)



![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)




